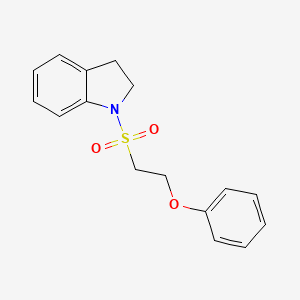

1-((2-Fenoxietil)sulfonil)indolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-((2-Phenoxyethyl)sulfonyl)indoline” is a derivative of indoline . Indoline is an aromatic heterocyclic organic compound with the chemical formulation C8H9N . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound is based on the indole structure, but the 2-3 bond is saturated .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis

Indole and its derivatives are crucial in medicinal chemistry. Due to its physiological action, it has been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .Physical And Chemical Properties Analysis

Indole, with the chemical formula “C8H7N”, is often referred to as 1H-benzo[b] pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .Aplicaciones Científicas De Investigación

Propiedades Antimicrobianas

1-((2-Fenoxietil)sulfonil)indolina: ha sido estudiado por sus potentes acciones antimicrobianas. Los análogos de sulfonamida del indol, a menudo denominados medicamentos de sulfa, exhiben fuertes propiedades antimicrobianas. Este compuesto, debido a su similitud estructural con los fármacos de sulfa, se anticipa que posee propiedades similares y podría utilizarse en el desarrollo de nuevos agentes antimicrobianos .

Actividad Anticancerígena

La parte del indol es crucial en la química medicinal debido a su acción fisiológica. Se ha informado que los compuestos que contienen esta parte exhiben propiedades anticancerígenas. La presencia del grupo sulfonilo en “this compound” podría mejorar su interacción con las líneas celulares cancerosas, lo que lo convierte en un posible candidato para el desarrollo de fármacos anticancerígenos .

Efectos Antidiabéticos

Los derivados del indol se han asociado con propiedades antidiabéticas. El grupo sulfonilo en “this compound” puede imitar la función de las sulfonilureas, una clase de fármacos antidiabéticos, y podría explorarse por su potencial para regular los niveles de azúcar en sangre .

Agentes Neuroprotectores

La investigación ha indicado que los derivados de indolina pueden servir como agentes neuroprotectores multifuncionales. “this compound” podría sintetizarse y evaluarse por su eficacia en la protección contra enfermedades o afecciones neurodegenerativas como el accidente cerebrovascular isquémico .

Antiinflamatorio y Antioxidante

Se sabe que los derivados del indol poseen propiedades antiinflamatorias y antioxidantes. La estructura única de “this compound” podría ser beneficiosa para reducir la inflamación y combatir el estrés oxidativo, que son vías comunes en diversas enfermedades crónicas .

Aplicaciones Antivirales

Se ha informado que el sistema de anillo de indol tiene propiedades antivirales. Con el grupo sulfonilo mejorando la solubilidad y la biodisponibilidad potencial, “this compound” podría ser un andamiaje valioso para el desarrollo de nuevos fármacos antivirales .

Mecanismo De Acción

Target of Action

The primary targets of 1-((2-Phenoxyethyl)sulfonyl)indoline are the Bcl-2 and Mcl-1 proteins . These proteins are part of the Bcl-2 family, which plays a crucial role in regulating cell death and survival . In particular, Bcl-2 and Mcl-1 are anti-apoptotic proteins that prevent programmed cell death, making them important targets for anticancer therapies .

Mode of Action

1-((2-Phenoxyethyl)sulfonyl)indoline interacts with its targets, Bcl-2 and Mcl-1, by binding to their active pockets . This binding is facilitated by Van der Waals forces and hydrogen bonds . The compound’s interaction with these proteins inhibits their anti-apoptotic activity, thereby promoting cell death .

Biochemical Pathways

The compound’s action primarily affects the apoptosis pathway. By inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1, it disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption can trigger apoptosis, leading to the death of cancer cells .

Result of Action

The primary result of 1-((2-Phenoxyethyl)sulfonyl)indoline’s action is the induction of apoptosis in cancer cells . By inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1, the compound promotes cell death, potentially reducing the growth and spread of cancer .

Safety and Hazards

Direcciones Futuras

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks . This process is amenable to rapid generation of trisubstituted indole libraries .

Análisis Bioquímico

Biochemical Properties

Indoline derivatives, including 1-((2-Phenoxyethyl)sulfonyl)indoline, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds due to the presence of the nitrogen atom in the indoline ring

Cellular Effects

The effects of 1-((2-Phenoxyethyl)sulfonyl)indoline on cellular processes are not well-studied. Indoline derivatives are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-((2-Phenoxyethyl)sulfonyl)indoline may influence cell function, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-((2-Phenoxyethyl)sulfonyl)indoline is not well-understood. Indoline derivatives are generally electron-rich and prefer electrophilic rather than nucleophilic substitution . This suggests that 1-((2-Phenoxyethyl)sulfonyl)indoline may interact with biomolecules through electrophilic substitution, potentially leading to changes in gene expression or enzyme activity.

Metabolic Pathways

The metabolic pathways involving 1-((2-Phenoxyethyl)sulfonyl)indoline are not well-known. Indole, a related compound, is known to be metabolized by cytochrome P450 enzymes through a dehydrogenation pathway

Propiedades

IUPAC Name |

1-(2-phenoxyethylsulfonyl)-2,3-dihydroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c18-21(19,13-12-20-15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)17/h1-9H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPHSQWYLBFMJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362579.png)

![2-(3,4-Dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2362580.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)

![N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2362586.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2362589.png)

![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)

![3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2362595.png)

![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2362600.png)

![1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2362601.png)